molecular formula C16H18N4O5 B7636278 [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No.: B7636278
M. Wt: 346.34 g/mol
InChI Key: KWHSCLJNKCESKS-UHFFFAOYSA-N
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Description

  • Starting materials: tert-Butylcarbamoylamino-phthalazine and ethyl oxalyl chloride.
  • Reaction: Esterification to form the oxoethyl ester.
  • Conditions: Anhydrous conditions, presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed in industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazine core, followed by the introduction of the tert-butylcarbamoylamino group and the oxoethyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

  • Step 1: Synthesis of Phthalazine Core

    • Starting materials: Phthalic anhydride and hydrazine hydrate.
    • Reaction: Condensation reaction to form phthalazine.
    • Conditions: Reflux in ethanol or acetic acid.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Potassium permanganate, hydrogen peroxide.
    • Conditions: Aqueous or organic solvents, controlled temperature.
    • Products: Oxidized derivatives with potential changes in biological activity.
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride.
    • Conditions: Anhydrous solvents, low temperature.
    • Products: Reduced derivatives with altered chemical properties.
  • Substitution

    • Reagents: Halogenating agents, nucleophiles.
    • Conditions: Solvent choice depends on the nucleophile, temperature control.
    • Products: Substituted phthalazine derivatives with diverse functional groups.

Common Reagents and Conditions

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Ethanol, dichloromethane, acetonitrile.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Scientific Research Applications

Chemistry

In chemistry, [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Phthalazine derivatives have shown promise in inhibiting certain enzymes and receptors, making them candidates for drug development. Studies have focused on their anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials that require specific performance characteristics.

Mechanism of Action

The mechanism of action of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
  • [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-pyridazine-1-carboxylate
  • [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-quinazoline-1-carboxylate

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of the phthalazine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-16(2,3)18-15(24)17-11(21)8-25-14(23)12-9-6-4-5-7-10(9)13(22)20-19-12/h4-7H,8H2,1-3H3,(H,20,22)(H2,17,18,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSCLJNKCESKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)COC(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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